molecular formula C23H26N4O2 B12357889 6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide

6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide

Cat. No.: B12357889
M. Wt: 390.5 g/mol
InChI Key: OZNXDWWZAQMTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EI1 is a potent inhibitor of enhancer of zeste homolog 2 (EZH2), an enzyme that plays a crucial role in the methylation of lysine 27 on histone H3 (H3K27). This methylation leads to transcriptional repression, which is associated with various diseases, including cancers. EI1 has shown significant selectivity for EZH2 over other lysine methyltransferases, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EI1 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a cyanogroup-containing intermediate, which is then converted to the final EI1 compound through a series of reactions involving various reagents and catalysts .

Industrial Production Methods

Industrial production of EI1 typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

EI1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving EI1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of EI1 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

EI1 has a wide range of scientific research applications, including:

Mechanism of Action

EI1 exerts its effects by specifically inhibiting the activity of EZH2. It binds to the active site of EZH2, preventing it from methylating H3K27. This inhibition leads to the reactivation of tumor suppressor genes that were previously silenced by EZH2-mediated methylation. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to EI1 include:

  • EPZ005687
  • 3-deazaneplanocin A (DZNep)
  • UNC1999
  • Tazemetostat
  • GSK126

Uniqueness of EI1

EI1 stands out due to its high selectivity for EZH2 over other lysine methyltransferases. It also shows potent activity against both wild-type and mutant forms of EZH2, making it a versatile tool in cancer research. Additionally, EI1 has been used in various imaging studies, highlighting its potential in diagnostic applications .

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17,20H,5-6,13H2,1-4H3,(H,25,28)

InChI Key

OZNXDWWZAQMTSB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3C(=CC(=NC3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.